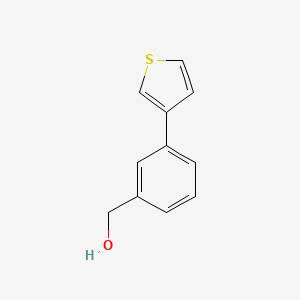
(3-Thien-3-ylphenyl)methanol
Übersicht
Beschreibung
“(3-Thien-3-ylphenyl)methanol” is a chemical compound with the molecular formula C11H10OS . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .
Molecular Structure Analysis
The molecular structure of “(3-Thien-3-ylphenyl)methanol” consists of 11 carbon atoms, 10 hydrogen atoms, and 1 sulfur atom . The average mass of the molecule is 190.262 Da .
Physical And Chemical Properties Analysis
“(3-Thien-3-ylphenyl)methanol” is a laboratory chemical with a molecular weight of 190.26 g/mol. More detailed physical and chemical properties are not available in the retrieved data.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Polymer Synthesis:
- A study by Aitken and Garnett (2000) explored the condensation reactions of electron-rich thiophenemethanols, including variants similar to (3-Thien-3-ylphenyl)methanol, under acidic conditions, leading to complex organic compounds like bis(thienyl)methanes (Aitken & Garnett, 2000).
- Hoffmann et al. (2000) synthesized and oxidatively polymerized di(thien-2-yl) methanol, yielding quinoidal poly(di(thien-2-yl) methane). This study highlights the potential of such compounds in polymer synthesis (Hoffmann et al., 2000).
Catalysis and Reaction Mechanisms:
- Moran et al. (2011) discussed the use of methanol, a related compound, in iridium-catalyzed C–C coupling reactions. This study underscores the role of similar alcohols in catalytic processes (Moran et al., 2011).
Material Science and Solar Cell Applications:
- Zhou et al. (2013) demonstrated the significant efficiency enhancement in polymer solar cells through methanol treatment. This implies the potential use of similar alcohols in improving solar cell performance (Zhou et al., 2013).
Organic Synthesis and Structural Studies:
- The work by Brzezinski and Reynolds (2002) on the synthesis of 4H-Cyclopenta[2,1-b:3,4-b']dithiophen-4-one, through a series of steps including the use of bis(2-iodo-3-thienyl)methanol, highlights the role of such compounds in complex organic syntheses (Brzezinski & Reynolds, 2002).
Luminescence and Electrochemical Studies:
- Veith, Belot, and Huch (2012) explored the synthesis and properties of neodymium tris[diphenyl(3-thienyl)methoxide], highlighting the electrochemical and luminescence properties of such compounds (Veith, Belot, & Huch, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3-thiophen-3-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-6,8,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWBZMMHNMDWJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CSC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428226 | |
| Record name | (3-Thien-3-ylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Thien-3-ylphenyl)methanol | |
CAS RN |
89929-82-8 | |
| Record name | (3-Thien-3-ylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)sulfanyl]formonitrile](/img/structure/B1336684.png)
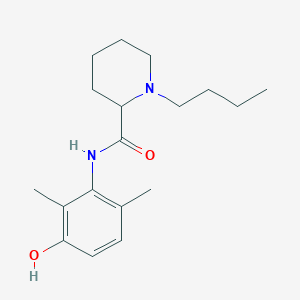
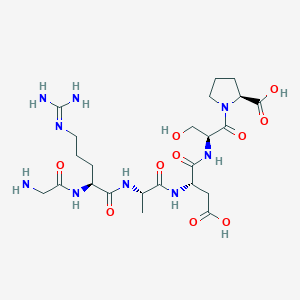

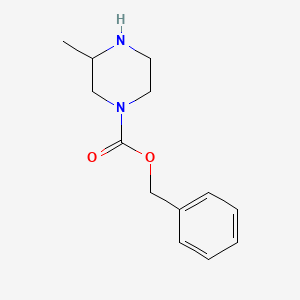

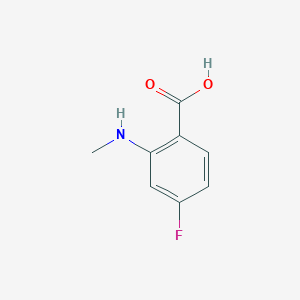

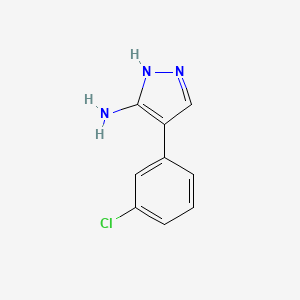
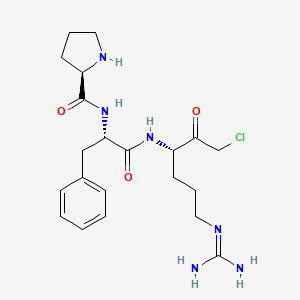
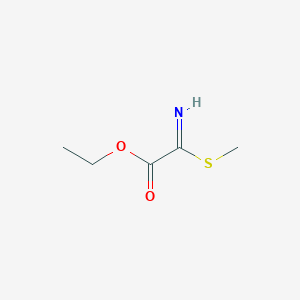
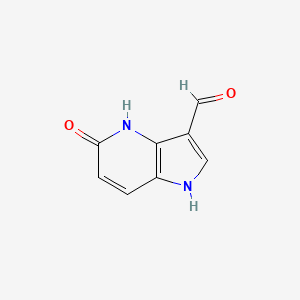
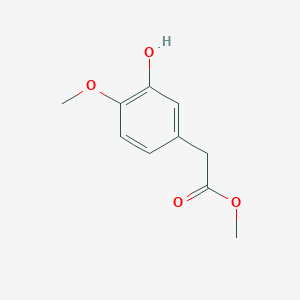
![2-[(4-Fluorophenyl)methylsulfanyl]aniline](/img/structure/B1336718.png)